molecular formula C12H16N4O3S B2951785 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-52-9

8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2951785
CAS No.: 313470-52-9
M. Wt: 296.35
InChI Key: AMEKBCKCPPHZCH-UHFFFAOYSA-N
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Description

8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an allylthio group, a methoxyethyl group, and a methyl group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of a suitable pyrimidine derivative with an imidazole derivative under acidic or basic conditions.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent in the presence of a base such as sodium hydride.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a methoxyethyl halide in the presence of a base.

    Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove oxygen atoms or reduce double bonds using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allylthio or methoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted purine derivatives

Scientific Research Applications

8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    8-(methylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylthio group instead of an allylthio group.

    8-(allylthio)-7-(ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethyl group instead of a methoxyethyl group.

    8-(allylthio)-7-(2-methoxyethyl)-3-ethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethyl group instead of a methyl group.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4H,1,5-7H2,2-3H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKBCKCPPHZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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